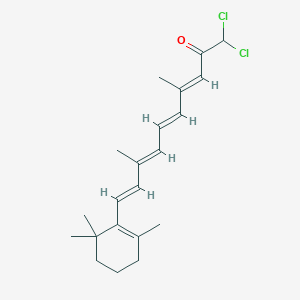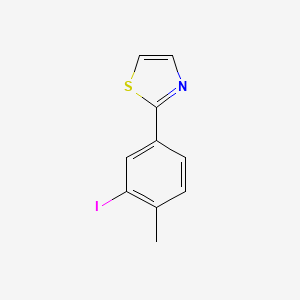
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is a fluorinated organic compound with a unique structure characterized by a cyclohexadiene ring substituted with chlorine and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene typically involves the fluorination of cyclohexadiene derivatives. One common method is the direct fluorination of 1-chlorocyclohexa-1,4-diene using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, followed by selective fluorination steps. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form partially or fully saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in polar solvents.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in non-polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of fluorinated amines or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of epoxides.
Reduction: Formation of partially or fully saturated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene has several applications in scientific research:
Materials Science: Used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features and reactivity.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene in chemical reactions involves the interaction of its electrophilic and nucleophilic sites with various reagents. The chlorine and fluorine atoms influence the electron density distribution in the molecule, making it reactive towards nucleophiles and electrophiles. The double bonds in the cyclohexadiene ring also provide sites for addition reactions, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,3,3,3-tetrafluoropropene: Another fluorinated compound with similar reactivity but different structural features.
1,2-Dichlorocyclohexane: A chlorinated cyclohexane derivative with different substitution patterns and reactivity.
Hexafluorobenzene: A fully fluorinated benzene derivative with distinct chemical properties.
Uniqueness
1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is unique due to its combination of chlorine and multiple fluorine substitutions on a cyclohexadiene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical applications.
Eigenschaften
CAS-Nummer |
830-23-9 |
|---|---|
Molekularformel |
C6ClF7 |
Molekulargewicht |
240.50 g/mol |
IUPAC-Name |
1-chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6ClF7/c7-1-2(8)6(13,14)4(10)3(9)5(1,11)12 |
InChI-Schlüssel |
UQFVIZCUCYQNKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(=C(C1(F)F)F)Cl)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



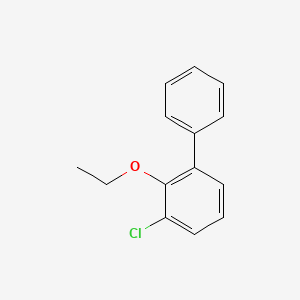
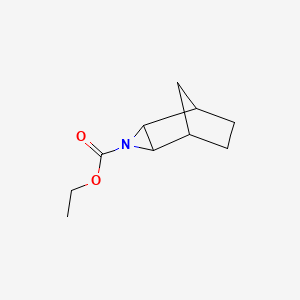
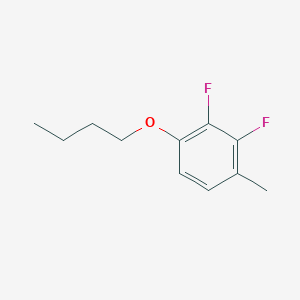
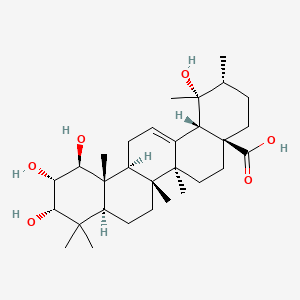
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
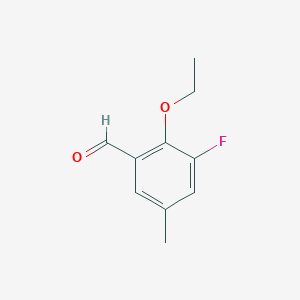
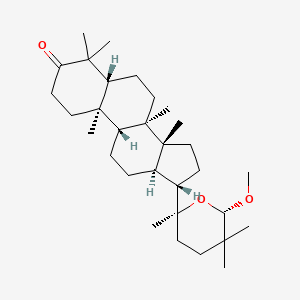

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
